molecular formula C18H23NO2 B269710 3-(4-methoxyphenyl)adamantane-1-carboxamide

3-(4-methoxyphenyl)adamantane-1-carboxamide

Cat. No.: B269710
M. Wt: 285.4 g/mol
InChI Key: JWCMLJPGQQVNTI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)adamantane-1-carboxamide is a compound that belongs to the adamantane family, characterized by its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, where selective C-H activation is achieved using radical intermediates . Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantane core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantanes .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s cage-like structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)adamantane-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, differentiates it from other adamantane derivatives, potentially enhancing its binding affinity and specificity for certain targets .

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H2,19,20)

InChI Key

JWCMLJPGQQVNTI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N

Origin of Product

United States

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